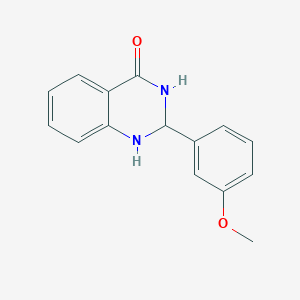
2-(3-metoxifenil)-2,3-dihidro-1H-quinazolin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a 3-methoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives, including 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one, have shown promise as therapeutic agents for treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is the metabotropic glutamate 5 (mGlu5) receptor . This receptor has been implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs .
Mode of Action
2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one acts as a partial negative allosteric modulator (NAM) of the mGlu5 receptor . It induces a fast and sustained antidepressant-like effect, characteristic of rapid-acting antidepressant drugs (RAADs) like ketamine . This interaction with the mGlu5 receptor leads to changes in the receptor’s activity, which can have therapeutic effects .
Biochemical Pathways
The compound affects the brain-derived neurotrophic factor (BDNF) -dependent mechanism . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . The compound’s interaction with the mGlu5 receptor leads to changes in BDNF and selected protein levels .
Result of Action
The compound induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances the action of other antidepressants like ketamine in mice . This indicates both substances’ convergent mechanisms of action and the possibility of their practical use in treating depression as RAAD .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 3-methoxybenzaldehyde with anthranilic acid in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to yield the desired quinazolinone product.
Industrial Production Methods
Industrial production of 2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
- 2-(3-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
- 2-(3-Methylphenyl)-2,3-dihydro-1H-quinazolin-4-one
Uniqueness
2-(3-Methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEBJZDWSJAQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2417103.png)
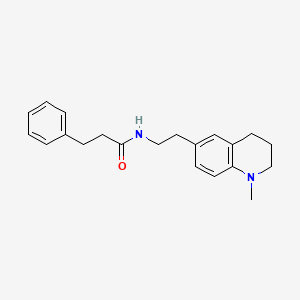
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)
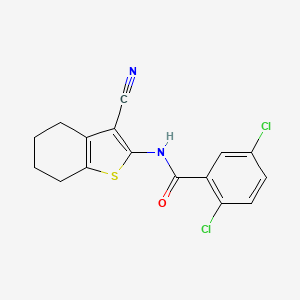

![2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2417113.png)

![5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)
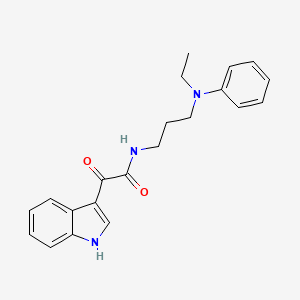
![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)
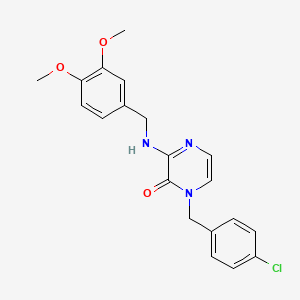
![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2417120.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2417124.png)
